molecular formula C15H17NO4S B2390658 N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide CAS No. 2224539-63-1

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide

Cat. No.: B2390658
CAS No.: 2224539-63-1
M. Wt: 307.36
InChI Key: YXILLFRHHXVSMN-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide is a complex organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide typically involves multiple steps, starting with the preparation of the benzofuran core The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Various substitution reactions can occur, particularly at the benzofuran core or the ethenylsulfonylpropanamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-1-benzofuran-5-amine
  • N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-nitropyridin-2-amine
  • 3-(2,3-Dimethyl-1-benzofuran-5-yl)triazolo[4,5-b]pyridine

Uniqueness

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-21(18,19)8-7-15(17)16-12-5-6-14-13(9-12)10(2)11(3)20-14/h4-6,9H,1,7-8H2,2-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXILLFRHHXVSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)CCS(=O)(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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